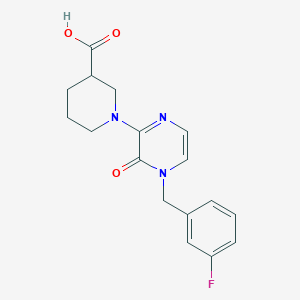
1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 2-chloropyrazine, suitable catalyst (e.g., palladium on carbon)
Conditions: Hydrogenation under pressure
Step 3: Addition of Fluorobenzyl Group
Reagents: 3-fluorobenzyl chloride, suitable base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
Step 4: Carboxylation
Reagents: Carbon dioxide, suitable catalyst (e.g., copper(I) iodide)
Conditions: High pressure and temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyrazine ring and the fluorobenzyl group. The final step involves the carboxylation of the piperidine ring.
-
Step 1: Synthesis of Piperidine Ring
Reagents: Piperidine, suitable base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., tetrahydrofuran)
化学反应分析
Types of Reactions: 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Reduced derivatives of the compound
-
Substitution:
Reagents: Halogenating agents (e.g., thionyl chloride)
Conditions: Reflux in an appropriate solvent
Products: Substituted derivatives of the compound
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in anhydrous ethanol
Substitution: Thionyl chloride in dichloromethane
Major Products:
- Oxidized derivatives
- Reduced derivatives
- Substituted derivatives
科学研究应用
1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid has several scientific research applications:
-
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential therapeutic properties.
- Investigated as a candidate for drug development.
-
Industry:
- Used in the development of new materials.
- Studied for its potential applications in catalysis.
作用机制
The mechanism of action of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the pyrazine and piperidine rings contribute to its overall stability and reactivity.
Molecular Targets and Pathways:
Receptors: Potential interaction with G-protein coupled receptors.
Enzymes: Possible inhibition of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
- 1-(4-chloro-3-fluorobenzyl)piperidine-3-carboxylic acid
- 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid
- 1-Boc-3-(3-fluorobenzyl)piperidine-3-carboxylic acid
This detailed article provides a comprehensive overview of 1-(4-(3-Fluorobenzyl)-3-oxo-3,4-dihydropyrazin-2-yl)piperidine-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C17H18FN3O3 |
|---|---|
分子量 |
331.34 g/mol |
IUPAC 名称 |
1-[4-[(3-fluorophenyl)methyl]-3-oxopyrazin-2-yl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O3/c18-14-5-1-3-12(9-14)10-21-8-6-19-15(16(21)22)20-7-2-4-13(11-20)17(23)24/h1,3,5-6,8-9,13H,2,4,7,10-11H2,(H,23,24) |
InChI 键 |
POIMPSDDDNZOCX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C2=NC=CN(C2=O)CC3=CC(=CC=C3)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2(1H)-Quinolinone, 6-methoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]-](/img/structure/B11833055.png)
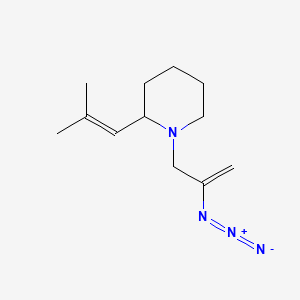
![1-{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11833070.png)
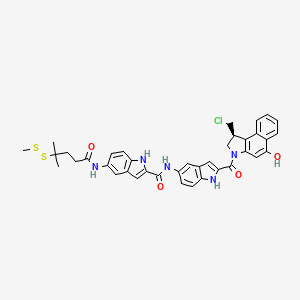
![[(2R,4aR,7aS)-1-acetyl-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl acetate](/img/structure/B11833082.png)

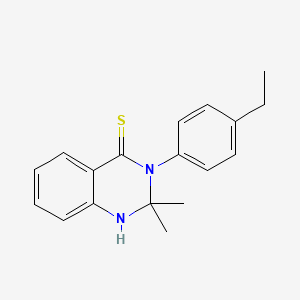
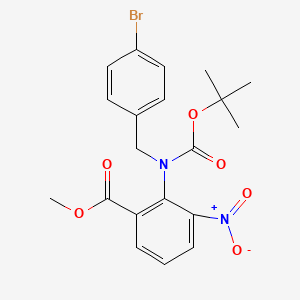
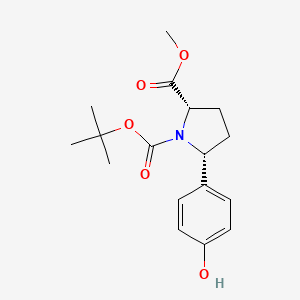
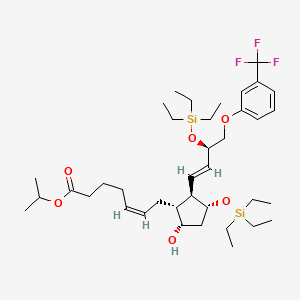
![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)

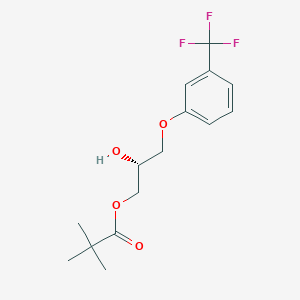
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
